Minoxidil Impurity D
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Overview
Description
(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.
Scientific Research Applications
(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Minoxidil Impurity D, also known as (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate, is a compound related to Minoxidil, a well-known medication used for hair growth and hypertension treatment . This article aims to provide a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Minoxidil primarily targets the peripheral vasculature, acting as a potent direct-acting peripheral vasodilator . It reduces elevated systolic and diastolic blood pressure by decreasing peripheral vascular resistance .
Mode of Action
Minoxidil’s action is thought to be linked to the activation of both extracellular signal-regulated kinase (ERK) and Akt, promoting the survival of human dermal papillary cells (DPCs) or hair cells . It prevents cell death by increasing the ratio of BCl-2/Bax .
Biochemical Pathways
Minoxidil affects several biochemical pathways. It enhances or maintains microcirculatory blood flow in all systemic vascular beds . It also stimulates hair growth by shortening telogen, causing premature entry of resting hair follicles into anagen .
Pharmacokinetics
Minoxidil exhibits high bioavailability, with more than 95% of the drug being absorbed from the gastrointestinal tract . Peak plasma concentrations usually occur within 1 hour after ingestion . Minoxidil has a relatively large volume of distribution of approximately 200L, preferentially concentrating in certain extravascular sites, such as vascular smooth muscle .
Result of Action
The primary result of Minoxidil’s action is the reduction of blood pressure and stimulation of hair growth . It lowers blood pressure by relaxing vascular smooth muscle . In terms of hair growth, it stimulates the premature entry of resting hair follicles into anagen, leading to hair regrowth .
Action Environment
The action, efficacy, and stability of Minoxidil can be influenced by various environmental factors. For instance, heat has been shown to have little effect on Minoxidil’s stability . Reaction with alkali produced 2-epi and ∆2,3 isomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate typically involves multiple stepsThe final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
4-Methylbenzenesulfonate derivatives: These compounds have similar sulfonate groups and are used in various chemical reactions.
Uniqueness
What sets (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHBHCTFISHSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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